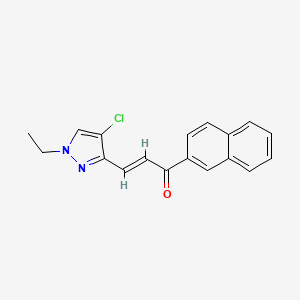![molecular formula C17H22N4O3S B4699354 4-({[4-(2-methoxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B4699354.png)
4-({[4-(2-methoxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine
描述
The compound "4-({[4-(2-methoxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine" belongs to a class of compounds that have been studied for their various chemical and biological properties. Morpholine derivatives, in particular, are of interest due to their potential applications in pharmaceuticals, agrochemicals, and material science.
Synthesis Analysis
Synthetic routes for morpholine derivatives and related compounds typically involve multi-step chemical reactions, including cyclization, alkylation, and acetylation processes. For example, the synthesis of related triazolyl morpholine compounds has been achieved through reactions involving key intermediates such as morpholinium salts and employing techniques like refluxing with various reagents (Dabiri, Salehi, Bahramnejad, & Sherafat, 2010).
Molecular Structure Analysis
X-ray crystallography and NMR spectroscopy are common methods used to determine the molecular structure of morpholine derivatives. These techniques provide detailed information about the geometric configuration, bond lengths, and angles, contributing to a deeper understanding of the compound's chemical behavior and reactivity (Wu, Dong, Dong, & Ng, 2008).
Chemical Reactions and Properties
Morpholine derivatives undergo a variety of chemical reactions, including but not limited to, nucleophilic substitution, electrophilic addition, and oxidation-reduction reactions. These reactions are influenced by the presence of functional groups such as the triazolyl moiety, which can undergo transformations under specific conditions, leading to the formation of new compounds with potentially different properties and applications (Varynskyi & Kaplaushenko, 2020).
Physical Properties Analysis
The physical properties of morpholine derivatives, including melting point, boiling point, solubility, and stability, are critical for their practical applications. These properties are determined by the compound's molecular structure and can significantly influence its behavior in different environments and applications. For instance, the solubility of morpholine derivatives in various solvents affects their use in chemical synthesis and pharmaceutical formulations (Tan Bin, 2011).
Chemical Properties Analysis
The chemical properties of "4-({[4-(2-methoxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine" and similar compounds, such as reactivity with other chemical species, stability under various conditions, and the potential for forming bonds with metals or other organic molecules, are essential for their utilization in chemical synthesis and as intermediates in the production of more complex molecules (Singh, Sooriyakumar, Husebye, & Törnroos, 2000).
作用机制
安全和危害
未来方向
属性
IUPAC Name |
2-[[4-(2-methoxyethyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-morpholin-4-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3S/c1-23-10-9-21-16(14-5-3-2-4-6-14)18-19-17(21)25-13-15(22)20-7-11-24-12-8-20/h2-6H,7-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZZVBRLUWSKOFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=NN=C1SCC(=O)N2CCOCC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{[3-(aminocarbonyl)-5-benzyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B4699274.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acrylamide](/img/structure/B4699283.png)
![4-methoxy-N-[1-methyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B4699291.png)
![3-bromo-2-methyl-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B4699307.png)

![4-{[4-(isobutyrylamino)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B4699317.png)
![4-allyl-3-(1,3-benzodioxol-5-yl)-5-{[(2-phenyl-1,3-thiazol-4-yl)methyl]thio}-4H-1,2,4-triazole](/img/structure/B4699328.png)
![N-[2-(2-chlorophenoxy)ethyl]nicotinamide](/img/structure/B4699334.png)
![9-(1,1-dimethylpropyl)-2-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4699341.png)

![N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4699361.png)
![N-[2-(dimethylamino)ethyl]-4-(4-morpholinyl)benzamide](/img/structure/B4699374.png)
![N-(2-chlorophenyl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4699380.png)
![5-(1,3-benzodioxol-5-ylmethylene)-3-[2-(4-methylphenoxy)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4699391.png)